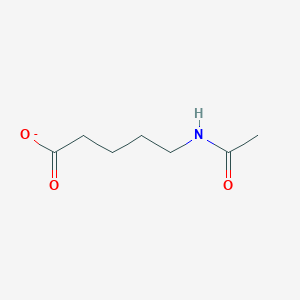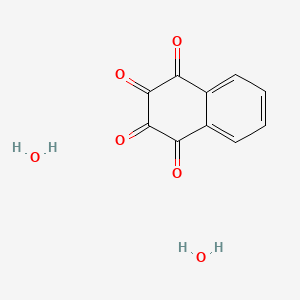
Triphosphate(1-)
Overview
Description
Triphosphate(1-) is a monovalent inorganic anion that consists of triphosphoric acid in which one of the five OH groups has been deprotonated. It is a triphosphate ion and a monovalent inorganic anion. It is a conjugate base of a triphosphoric acid. It is a conjugate acid of a triphosphate(2-).
Scientific Research Applications
Removal and Analysis
Triphosphate (TPP) is significant in environmental science for its role in pollution. Zhou et al. (2011) examined the removal of TPP using Mg(2-x)Ca(x)FeCl-LDH as absorbents, revealing that different removal mechanisms enable effective uptake of TPP from aqueous solutions (Zhou et al., 2011). Similarly, Akseli and Rakicioğlu (1996) investigated the use of sodium triphosphate for enhancing the fluorescence intensity of cerium(III) in trace determination studies (Akseli & Rakicioğlu, 1996).
Biological and Chemical Synthesis
In the field of biochemistry, triphosphates are pivotal. Hollenstein (2012) discussed the synthesis of modified nucleoside triphosphates and their applications in DNA-tagging and the generation of catalytic nucleic acids (Hollenstein, 2012). Liao et al. (2019) explored a scalable synthetic route to natural and modified nucleoside triphosphates, highlighting their significant impact in healthcare research (Liao et al., 2019).
Medical Research
In medical research, triphosphates are used to study diseases and develop treatments. Wang et al. (2003) investigated the inhibition of HIV-1 reverse transcriptase by synadenol triphosphate, demonstrating its potential as a competitive inhibitor (Wang et al., 2003). Feldman et al. (2018) explored the import of natural and unnatural nucleoside triphosphates into bacteria, a significant step for various molecular and synthetic biology applications (Feldman et al., 2018).
Food Science
In food science, triphosphates are used to enhance the quality of food products. Klose et al. (1963) examined the addition of polyphosphates in chilling water for poultry, affecting qualities like flavor and tenderness (Klose et al., 1963). Carneiro et al. (2013) studied the effect of sodium tripolyphosphate on frozen shrimp muscle, revealing its impact on food quality (Carneiro et al., 2013).
Properties
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRWKVEANCORM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O10P3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)







![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)



![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)

